molecular formula C12H17NO B1419429 (2-Phenyloxan-3-yl)methanamine CAS No. 1210929-18-2

(2-Phenyloxan-3-yl)methanamine

Cat. No. B1419429
M. Wt: 191.27 g/mol
InChI Key: PFCSXYMDUSDGAZ-UHFFFAOYSA-N
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Description

“(2-Phenyloxan-3-yl)methanamine” is a chemical compound with the CAS Number: 1210929-18-2 . It has a molecular weight of 191.27 .


Molecular Structure Analysis

The IUPAC name for this compound is (2-phenyltetrahydro-2H-pyran-3-yl)methanamine . The InChI code for this compound is 1S/C12H17NO/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 .


Physical And Chemical Properties Analysis

“(2-Phenyloxan-3-yl)methanamine” is a liquid at room temperature .

Scientific Research Applications

Catalytic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which exhibit significant catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Transfer Hydrogenation Reactions

(4-Phenylquinazolin-2-yl)methanamine, synthesized from commercially available glycine, has been used to obtain N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent conversions and high turnover frequency values in transfer hydrogenation of acetophenone derivatives, highlighting their potential in catalytic applications (Karabuğa et al., 2015).

Photocytotoxicity for Cancer Treatment

Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized and shown to exhibit unprecedented photocytotoxicity under red light to various cancer cell lines through apoptosis, triggered by the generation of reactive oxygen species. This indicates their potential use in photodynamic therapy for cancer treatment (Basu et al., 2014).

Antimicrobial Agents

Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities, showing a variable degree of effectiveness. This highlights their potential as antimicrobial agents (Visagaperumal et al., 2010).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . This indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(2-phenyloxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCSXYMDUSDGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyloxan-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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